molecular formula C16H20N2 B3025599 4,4'-Ethylenedi-3-toluidine CAS No. 54628-21-6

4,4'-Ethylenedi-3-toluidine

Cat. No. B3025599
CAS RN: 54628-21-6
M. Wt: 240.34 g/mol
InChI Key: ISESBQNCWCFFFR-UHFFFAOYSA-N
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Description

“4,4’-Ethylenedi-3-toluidine” is a chemical compound with the molecular formula C16H20N2 . Its molecular weight is 240.34 g/mol . It is also known by other names such as 4,4’-Diamino-2,2’-dimethylbibenzyl and 4,4’- (Ethane-1,2-diyl)bis (3-methylaniline) .


Molecular Structure Analysis

The molecular structure of “4,4’-Ethylenedi-3-toluidine” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C16H20N2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10H,3-4,17-18H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-Ethylenedi-3-toluidine” include a molecular weight of 240.34 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . More research is needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4,4’-Diamino-2,2’-dimethylbibenzyl (also known as 4,4’-Ethylenedi-3-toluidine), focusing on six unique applications:

Polyimide Synthesis

4,4’-Diamino-2,2’-dimethylbibenzyl is used as a monomer in the synthesis of polyimides. Polyimides are high-performance polymers known for their thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for applications in aerospace, electronics, and automotive industries .

Organic Light-Emitting Diodes (OLEDs)

This compound is utilized in the development of OLED materials. OLEDs are used in display technologies for televisions, smartphones, and other electronic devices. The compound’s ability to form stable, high-luminescence materials makes it valuable in enhancing the efficiency and longevity of OLED displays .

Photovoltaic Cells

In the field of renewable energy, 4,4’-Diamino-2,2’-dimethylbibenzyl is explored for its potential in organic photovoltaic cells. These cells convert sunlight into electricity using organic compounds, offering a flexible and potentially lower-cost alternative to traditional silicon-based solar cells .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways, contributing to the development of new therapeutic agents .

Dye Synthesis

4,4’-Diamino-2,2’-dimethylbibenzyl is used in the synthesis of dyes and pigments. These dyes are applied in textiles, inks, and coatings, providing vibrant colors and stability. The compound’s role in dye chemistry is crucial for producing high-quality, durable colorants .

Catalyst Development

In catalysis research, this compound is investigated for its potential to act as a ligand in metal-catalyzed reactions. These reactions are essential in organic synthesis, allowing for the efficient formation of complex molecules. The compound’s ability to stabilize metal centers enhances the selectivity and efficiency of catalytic processes .

Future Directions

The future directions of “4,4’-Ethylenedi-3-toluidine” are not clear at this time. The compound may have potential applications in various fields, but more research is needed to explore these possibilities .

properties

IUPAC Name

4-[2-(4-amino-2-methylphenyl)ethyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISESBQNCWCFFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CCC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177400
Record name 4,4'-Ethylenedi-3-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Ethylenedi-3-toluidine

CAS RN

22856-62-8
Record name 4,4'-Ethylenedi-3-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022856628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Ethylenedi-3-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-ethylenedi-3-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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